molecular formula C16H18 B099044 Benzene, 1-ethyl-3-(1-phenylethyl)- CAS No. 18908-71-9

Benzene, 1-ethyl-3-(1-phenylethyl)-

Cat. No.: B099044
CAS No.: 18908-71-9
M. Wt: 210.31 g/mol
InChI Key: SVYSEUKEQTUMPE-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-ethyl-3-(1-phenylethyl)-" features a benzene ring substituted with an ethyl group at position 1 and a phenylethyl group (-CH₂CH₂C₆H₅) at position 2. The phenylethyl substituent introduces steric bulk and aromatic conjugation, which may influence its physicochemical behavior compared to simpler alkylbenzenes .

Properties

CAS No.

18908-71-9

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-3-(1-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-3-14-8-7-11-16(12-14)13(2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3

InChI Key

SVYSEUKEQTUMPE-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2

Canonical SMILES

CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzenes
Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference
Ethylbenzene C₈H₁₀ 106.16 g/mol 100-41-4 Clear liquid; precursor to styrene .
Benzene, 1-ethyl-2-methyl- C₉H₁₂ 120.19 g/mol 611-14-3 Used in chromatography studies .
Benzene, (1-methylethyl)- (Cumene) C₉H₁₂ 120.19 g/mol 98-82-8 Industrial solvent; flammable liquid .

Key Differences :

  • Ethylbenzene lacks additional branching, making it less sterically hindered than the target compound. Its lower molecular weight correlates with a lower boiling point (~136°C) compared to bulkier analogs.
Branched and Styryl-Substituted Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Reference
Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- C₁₅H₁₄ 194.28 g/mol 28495-59-2 Styryl group enhances UV absorption .
Benzene, 1-ethyl-3-(1-methylethyl)- C₁₁H₁₆ 148.24 g/mol 4920-99-4 Isopropyl substituent increases hydrophobicity .

Key Differences :

  • Styryl-substituted analogs (e.g., 28495-59-2) exhibit extended π-conjugation due to the ethenyl linkage, which may enhance optical properties compared to the target compound’s saturated phenylethyl group .
  • 1-Ethyl-3-isopropylbenzene (CAS 4920-99-4) has a smaller branched substituent, likely resulting in lower viscosity and higher volatility than the phenylethyl derivative .
Halogenated Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Key Properties Reference
Benzene, (1-chloroethyl)- C₈H₉Cl 140.61 g/mol 672-65-1 Reactive in nucleophilic substitutions .
Benzene, 1-chloro-3-methyl- C₇H₇Cl 126.58 g/mol 108-41-8 Higher density (1.08 g/cm³) due to Cl .

Key Differences :

  • Halogenated derivatives like α-methylbenzyl chloride (CAS 672-65-1) exhibit polar reactivity, making them distinct from the non-polar target compound .
Table 1: Molecular Properties of Selected Compounds
Compound Boiling Point (°C) Density (g/cm³) LogP (Octanol-Water)
Ethylbenzene 136 0.867 3.15
Cumene 152 0.862 3.66
Benzene, 1-chloro-3-methyl- 173 1.08 2.98
Table 2: Spectroscopic Data (Key Peaks)
Compound (CAS) IR (cm⁻¹) NMR (¹H, ppm) Mass Spec (m/z)
1-Ethyl-3-isopropylbenzene 2960 (C-H stretch) 1.2 (d, 6H), 2.6 (m, 2H) 148 (M⁺)
α-Methylbenzyl chloride 670 (C-Cl) 4.8 (q, 1H), 7.3 (m, 5H) 140 (M⁺)

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